Welcome to the BenchChem Online Store!
molecular formula C19H14ClNO3S B6508936 methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate CAS No. 477326-20-8

methyl 3-(4-chlorobenzamido)-5-phenylthiophene-2-carboxylate

Cat. No. B6508936
M. Wt: 371.8 g/mol
InChI Key: IOLIGIWPLLWKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07985769B2

Procedure details

To mixture of methyl-3-amino-5-phenylthiophene-2-carboxylate (100 mg, 0.428 mmol) in anhydrous pyridine (4.3 ml) was added p-chlorobenzoyl chloride (71 μl, 0.556 mmol). The mixture was stirred for 3 hours at room temperature and concentrated. Purification chromatography (silica gel, hexane to hexane:ethyl acetate; 95:5) gave 145 mg (91% yield) of 3-(4-Chloro-benzoylamino)-5-phenyl-thiophene-2-carboxylic acid methyl ester. 1H NMR (CDC3, 400 MHz) 8.54 (s, 1H), 7.99-7.96 (m, 2H), 7.73-7.71 (m, 2H); 7.52-7.50 (m, 2H), 7.46-7.39 (m, 3H), 3.95 (s, 3H).
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
solvent
Reaction Step One
Quantity
71 μL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][C:9]=1[NH2:10])=[O:4].[Cl:17][C:18]1[CH:26]=[CH:25][C:21]([C:22](Cl)=[O:23])=[CH:20][CH:19]=1>N1C=CC=CC=1>[CH3:1][O:2][C:3]([C:5]1[S:6][C:7]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:8][C:9]=1[NH:10][C:22](=[O:23])[C:21]1[CH:25]=[CH:26][C:18]([Cl:17])=[CH:19][CH:20]=1)=[O:4]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
COC(=O)C=1SC(=CC1N)C1=CC=CC=C1
Name
Quantity
4.3 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
71 μL
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 3 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification chromatography (silica gel, hexane to hexane:ethyl acetate; 95:5)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(=O)C=1SC(=CC1NC(C1=CC=C(C=C1)Cl)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 145 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.